1-Amino-3-(3-(methylamino)propoxy)propan-2-ol
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Overview
Description
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is an organic compound with the molecular formula C7H18N2O2. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(methylamino)propylamine with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:
- Mix 3-(methylamino)propylamine with epichlorohydrin in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the reaction mixture to facilitate the reaction.
- Stir the mixture at room temperature for several hours until the reaction is complete.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-(methylamino)propoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-1-phenylpropan-1-ol
- 1-Amino-3-methoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
Uniqueness
1-Amino-3-(3-(methylamino)propoxy)propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and biological contexts, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H18N2O2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-amino-3-[3-(methylamino)propoxy]propan-2-ol |
InChI |
InChI=1S/C7H18N2O2/c1-9-3-2-4-11-6-7(10)5-8/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
OBISHMSROWOEJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOCC(CN)O |
Origin of Product |
United States |
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